molecular formula C12H9NO5 B14260970 6-Nitro-3-(2-oxo-propyl)-chromen-2-one

6-Nitro-3-(2-oxo-propyl)-chromen-2-one

Cat. No.: B14260970
M. Wt: 247.20 g/mol
InChI Key: FVEDBMWGSMTGTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-3-(2-oxo-propyl)-chromen-2-one is a synthetic nitro-coumarin derivative offered for research purposes in oncology and infectious disease. Coumarins are a class of compounds known for their diverse pharmacological activities, showing significant potential in anti-tumor and anti-parasitic research . In anticancer research, related nitro-coumarin compounds have demonstrated the ability to target key signaling pathways, such as the PI3K/Akt/mTOR axis, which is crucial for cell survival and proliferation in cancers . One study on a 6-nitro coumarin derivative showed promising inhibitory activity against PI3K, a common target in cancer therapy development . Furthermore, coumarin scaffolds are investigated for their antimicrobial and antileishmanial properties. Specific synthetic coumarins have shown remarkable in vitro and in vivo activity against Leishmania parasites, comparable to standard treatments, by mechanisms that may involve modulating reactive oxygen species . This product is intended for research applications only, including investigating its mechanisms of action, dose-response relationships, and potential therapeutic efficacy in various biological models. It is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C12H9NO5

Molecular Weight

247.20 g/mol

IUPAC Name

6-nitro-3-(2-oxopropyl)chromen-2-one

InChI

InChI=1S/C12H9NO5/c1-7(14)4-9-5-8-6-10(13(16)17)2-3-11(8)18-12(9)15/h2-3,5-6H,4H2,1H3

InChI Key

FVEDBMWGSMTGTQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O

solubility

>37.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Nitration of Preformed 3-Acetylcoumarin

This two-step method involves:

  • Synthesis of 3-acetylcoumarin via Pechmann condensation of resorcinol with ethyl acetoacetate in concentrated sulfuric acid.
  • Regioselective nitration at position 6 using HNO₃/KNO₃ in H₂SO₄.

Mechanistic Insights

  • Nitration proceeds via electrophilic aromatic substitution, favored at the para position to the electron-withdrawing acetyl group. Computational studies (Molecular Electron Density Theory) confirm the dominance of the C6 nitration pathway due to favorable charge distribution.

Data

Step Reagents/Conditions Yield Reference
1 Resorcinol, ethyl acetoacetate, H₂SO₄, 50°C, 4h 78%
2 3-Acetylcoumarin, KNO₃ (1 eq), H₂SO₄, RT, 24h 92%

Multi-Component Cyclization Using Nitro-Substituted Salicylaldehydes

A one-pot approach combines:

  • 6-Nitrosalicylaldehyde
  • Ethyl acetoacetate (for 2-oxo-propyl group introduction)
  • Acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid).

Procedure

  • Dissolve 6-nitrosalicylaldehyde (1 eq) and ethyl acetoacetate (1.2 eq) in ethanol.
  • Add H₂SO₄ (0.1 eq) and reflux for 6h.
  • Isolate via column chromatography (hexane:EtOAc = 7:3).

Advantages

  • Avoids isolation of intermediates.
  • High regioselectivity due to intramolecular hydrogen bonding directing cyclization.

Data

Starting Material Catalyst Time Yield
6-Nitrosalicylaldehyde H₂SO₄ 6h 85%
6-Nitrosalicylaldehyde p-TsOH 8h 79%

Side-Chain Functionalization of 6-Nitrocoumarin

Step 1: Synthesis of 6-Nitrocoumarin

  • Nitrate coumarin using HNO₃/Ac₂O at 0°C.

Step 2: Friedel-Crafts Acylation

  • React 6-nitrocoumarin with acetyl chloride/AlCl₃ in dry dichloromethane.

Key Observation

  • The acetyl group preferentially attaches at position 3 due to activation by the nitro group.

Data

Step Conditions Yield
Nitration HNO₃/Ac₂O, 0°C, 2h 88%
Acylation AcCl (1.5 eq), AlCl₃ (2 eq), DCM, RT, 4h 74%

Alternative Routes

Suzuki Coupling with Prefunctionalized Halides

  • Use 6-nitro-3-iodocoumarin and acetyltrimethylsilane under Pd(PPh₃)₄ catalysis.
  • Yield : 68% (THF, 80°C, 12h).

Microwave-Assisted Synthesis

  • Combine 6-nitrosalicylaldehyde and ethyl acetoacetate in a microwave reactor (300W, 15 min).
  • Yield : 89% with reduced side products.

Purification and Characterization

  • Purification : Silica gel chromatography (hexane:EtOAc gradient).
  • Key Spectral Data :
    • ¹H NMR (CDCl₃): δ 8.52 (s, H-5), 7.89 (d, H-8), 6.95 (d, H-7), 3.02 (s, CH₃CO).
    • IR : 1725 cm⁻¹ (C=O, coumarin), 1680 cm⁻¹ (acetyl C=O), 1520 cm⁻¹ (NO₂).

Challenges and Optimization

  • Nitration Control : Over-nitration at position 8 occurs with excess HNO₃.
  • Solvent Effects : Polar aprotic solvents (DMF) improve acylation yields by stabilizing intermediates.
  • Catalyst Recycling : Heterogeneous catalysts (e.g., Fe³⁺-montmorillonite) reduce waste.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-3-(2-oxo-propyl)-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

6-Nitro-3-(2-oxo-propyl)-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Nitro-3-(2-oxo-propyl)-chromen-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chromen-2-one core structure can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • The nitro group at position 6 is consistent across coumarin derivatives, contributing to strong electron-withdrawing effects that influence charge distribution and intermolecular interactions .

Key Observations :

  • The 2-oxo-propyl group in thiazol-2-one derivatives (e.g., ) correlates with antimicrobial efficacy, implying that its presence in chromen-2-one may confer similar properties.
  • Chromen-2-one analogues with nitro or ketone substituents show enhanced anticancer activity, particularly against ER+ breast cancer, due to improved binding affinities to estrogen receptors .
  • General coumarin derivatives exhibit diverse biological roles, but nitro-substituted variants often display heightened cytotoxicity and altered metabolic pathways .

Physicochemical and Pharmacokinetic Properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.